molecular formula C4H4F6O B057601 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol CAS No. 1515-14-6

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

Cat. No.: B057601
CAS No.: 1515-14-6
M. Wt: 182.06 g/mol
InChI Key: FQDXJYBXPOMIBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexafluoro-2-methylisopropanol primarily targets chemical transformations . It has been particularly noted for its role in transition metal-catalyzed C–H bond functionalization reactions . This compound has attracted the attention of the scientific community due to its unique features compared to its non-fluoro analogue, isopropanol .

Mode of Action

Hexafluoro-2-methylisopropanol acts as a polar, strongly hydrogen bond–donating solvent . It has the ability to stabilize ionic species, transfer protons, and engage in a range of other intermolecular interactions . In anodic oxidation of isoeugenol, Hexafluoro-2-methylisopropanol forms a H-bonding network to surround the key radical intermediate . Inside the solvent cage, the intermediary radical species has a specific orientation to attain the highest stereoselectivity .

Biochemical Pathways

The primary biochemical pathway affected by Hexafluoro-2-methylisopropanol is the transition metal-catalyzed C–H bond functionalization . This compound has been found to elevate the yield and selectivity of distal aromatic C–H functionalizations . Recent research studies have also highlighted the H-bond-donating ability of Hexafluoro-2-methylisopropanol to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .

Pharmacokinetics

It has a boiling point of 60-62 °C (lit.) and a density of 1.484 g/mL at 25 °C (lit.) . It is slightly soluble in water , which could impact its bioavailability.

Result of Action

The primary result of Hexafluoro-2-methylisopropanol’s action is the facilitation of chemical transformations . It is particularly effective in transition metal-catalyzed C–H bond functionalization reactions , enhancing yield and selectivity .

Action Environment

The action of Hexafluoro-2-methylisopropanol can be influenced by environmental factors. For instance, its solubility in water and other solvents can affect its distribution and efficacy . Additionally, its volatility and stability under various conditions can impact its action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol can be synthesized through several methods. One common route involves the reaction of hexafluoroacetone with methanol in the presence of a base . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol often involves the use of specialized equipment to handle the highly reactive and volatile nature of the starting materials. The process may include distillation and purification steps to ensure the final product’s high purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluoroalkoxides, vanadium-alkylidene complexes, and various perfluorinated compounds .

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane
  • 1,1,1-Trifluoro-2-trifluoromethyl-2-propanol
  • 1,1-Bis(trifluoromethyl)ethanol
  • 2-Methylhexafluoro-2-propanol
  • Hexafluoro-tert-butanol
  • Hexafluoro-tert-butyl alcohol

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol is unique due to its high fluorine content, which imparts exceptional chemical stability and reactivity. Its high ionizing power and polarity make it a versatile solvent and reactant in various chemical processes, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDXJYBXPOMIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883576
Record name Hexafluoro-2-methyl-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-14-6
Record name 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-14-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl-
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Record name 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl-
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Record name Hexafluoro-2-methyl-2-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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